molecular formula C13H25ClO B093126 Tridecanoyl chloride CAS No. 17746-06-4

Tridecanoyl chloride

Cat. No. B093126
CAS RN: 17746-06-4
M. Wt: 232.79 g/mol
InChI Key: FJRPWCNFWGBGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tridecanoyl chloride is a fatty acid used in detergent compositions. It has been shown to be an effective fabricating agent and is able to dissolve aliphatic hydrocarbons . It can be used as an amide or organic solution . It is also an intermediate used in the synthesis of 5α-Dihydrotestosterone Tridecanoate-d3, a derivative of Androstanolone, an anabolic steroid .


Synthesis Analysis

Tridecanoyl chloride can be synthesized from various methods. For instance, it can be obtained by treatment of its methyl ether with aluminium chloride in benzene by heating on a water bath . Another method involves the reaction of tridecanoyl chloride with anisole in the presence of graphite in refluxing 1,2-dichloroethane .


Molecular Structure Analysis

The molecular formula of Tridecanoyl chloride is C13H25ClO . Its molecular weight is 232.79 g/mol .


Chemical Reactions Analysis

Tridecanoyl chloride can participate in various chemical reactions. For instance, it can react with 2-chloroethoxybenzene in the presence of aluminium chloride in carbon disulfide . It can also react with phenol .


Physical And Chemical Properties Analysis

Tridecanoyl chloride has a molecular weight of 232.79 g/mol . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

While specific safety and hazards data for Tridecanoyl chloride was not found, it’s important to note that chemicals of similar class can be hazardous. For instance, Decanoyl chloride, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for Tridecanoyl chloride were not found, it’s worth noting that advancements in related fields such as catalytic chemistry and desalination membrane fabrication could potentially influence future research and applications involving similar compounds .

properties

IUPAC Name

tridecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRPWCNFWGBGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066259
Record name Tridecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecanoyl chloride

CAS RN

17746-06-4
Record name Tridecanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17746-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanoyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tridecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a benzene solution containing 5.0 g (0.023 mol) of tridecanoic acid was added 25 g of thionyl chloride, followed by refluxing for 5 hours. The excess of thionyl chloride and benzene were removed by distillation to obtain tridecanoyl chloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tridecanoyl chloride
Reactant of Route 2
Reactant of Route 2
Tridecanoyl chloride
Reactant of Route 3
Tridecanoyl chloride
Reactant of Route 4
Tridecanoyl chloride
Reactant of Route 5
Tridecanoyl chloride
Reactant of Route 6
Tridecanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.